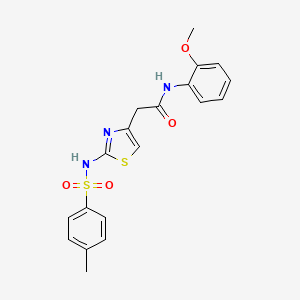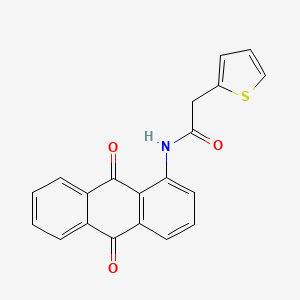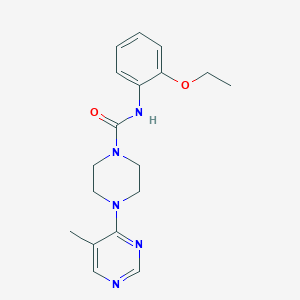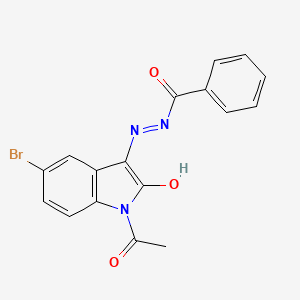![molecular formula C21H15BrN4O2 B2850301 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005304-87-9](/img/structure/B2850301.png)
3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a synthetic compound belonging to the class of brominated benzamides. This compound features a pyrido[2,3-d]pyrimidine core, an important scaffold in medicinal chemistry due to its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- Synthesis of the Pyrido[2,3-d]pyrimidine Core:
Starting from 2-methyl-4-oxo-4H-pyrido[2,3-d]pyrimidine.
Use of brominating agents like N-bromosuccinimide (NBS) to introduce the bromine atom.
- Attachment of the Benzamide Moiety:
Coupling reaction between 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)aniline and 3-bromobenzoyl chloride.
Catalysts: Typically, the use of bases like triethylamine or pyridine.
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
- Industrial Production Methods:
Scale-up of the aforementioned synthetic route.
Optimization of reaction conditions for cost-efficiency and yield.
Continuous flow reactors might be used to enhance reaction rates and safety.
Análisis De Reacciones Químicas
Types of Reactions:
- Substitution Reactions:
The bromine atom can undergo nucleophilic substitution.
Reagents: Nucleophiles such as amines, thiols.
Conditions: Often performed in polar aprotic solvents.
- Oxidation and Reduction:
Oxidation: Possible conversion of the pyrido[2,3-d]pyrimidine core to various oxidative states.
Reduction: Hydrogenation of the benzamide moiety.
Reagents: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or reducing agents like hydrogen gas over palladium catalyst.
- Cyclization:
Potential to undergo intramolecular cyclization reactions.
Conditions: Typically requires heating and the presence of strong bases or acids.
- Substitution Products:
Nucleophilic substitution yields compounds with various functional groups replacing bromine.
- Oxidation/Reduction Products:
Different oxidative states of the pyrido[2,3-d]pyrimidine.
Reduced benzamide derivatives.
Aplicaciones Científicas De Investigación
- Chemistry:
Serves as a building block for the synthesis of more complex molecules.
- Biology:
Studied for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
- Medicine:
Investigated for its potential anticancer, antiviral, and anti-inflammatory activities.
- Industry:
Used in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
- Molecular Targets:
Potentially targets enzymes involved in DNA replication or repair due to its pyrido[2,3-d]pyrimidine core.
- Pathways Involved:
May interfere with cellular signaling pathways or DNA binding proteins, leading to its biological effects.
Inhibition of specific enzymes crucial for cellular proliferation or inflammation.
Comparación Con Compuestos Similares
- Similar Compounds:
4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.
3-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.
- Uniqueness:
The presence of bromine at the 3-position of the benzamide moiety may confer unique reactivity and biological activity.
The specific substitution pattern could affect its binding affinity and selectivity towards molecular targets.
This article gives a comprehensive look at 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide, from its synthesis to its potential in scientific research and industry.
Propiedades
IUPAC Name |
3-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O2/c1-13-24-19-18(9-4-10-23-19)21(28)26(13)17-8-3-7-16(12-17)25-20(27)14-5-2-6-15(22)11-14/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQHARXGYBLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2850218.png)
![ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2850220.png)
![1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2850222.png)


![N-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2850228.png)

![6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2850232.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2850234.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)

